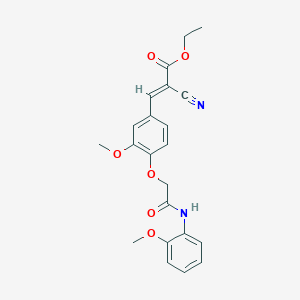

Ethyl 2-cyano-3-(3-methoxy-4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)phenyl)acrylate

Description

Ethyl 2-cyano-3-(3-methoxy-4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)phenyl)acrylate (hereafter referred to as the target compound) is a cyanoacrylate ester with a complex aromatic substitution pattern. Its structure features:

- A central acrylate backbone with a cyano group at the α-position.

- A 3-methoxy-substituted phenyl ring at the β-position.

- A 2-oxoethoxy linker bridging to a 2-methoxyphenylamino group.

This compound is structurally related to intermediates used in synthesizing bioactive molecules, such as 2-propenoylamides and 2-propenoates, which have demonstrated pharmacological relevance .

Properties

Molecular Formula |

C22H22N2O6 |

|---|---|

Molecular Weight |

410.4 g/mol |

IUPAC Name |

ethyl (E)-2-cyano-3-[3-methoxy-4-[2-(2-methoxyanilino)-2-oxoethoxy]phenyl]prop-2-enoate |

InChI |

InChI=1S/C22H22N2O6/c1-4-29-22(26)16(13-23)11-15-9-10-19(20(12-15)28-3)30-14-21(25)24-17-7-5-6-8-18(17)27-2/h5-12H,4,14H2,1-3H3,(H,24,25)/b16-11+ |

InChI Key |

ZSYNCZWHVYKZKE-LFIBNONCSA-N |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=CC(=C(C=C1)OCC(=O)NC2=CC=CC=C2OC)OC)/C#N |

Canonical SMILES |

CCOC(=O)C(=CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC=C2OC)OC)C#N |

Origin of Product |

United States |

Preparation Methods

The synthesis of Ethyl 2-cyano-3-(3-methoxy-4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)phenyl)acrylate typically involves multi-step organic reactions. One common synthetic route includes the Knoevenagel condensation reaction, where an aldehyde reacts with a cyanoacetic ester in the presence of a base. The reaction conditions often involve refluxing the reactants in a suitable solvent such as ethanol or methanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The nitro group (if present in derivatives) and electron-rich aromatic systems undergo oxidation under controlled conditions:

| Reaction Type | Reagents/Conditions | Products Formed | Yield (%) | Reference Source |

|---|---|---|---|---|

| Nitro group oxidation | H₂/Pd-C (hydrogenation) | Corresponding amine derivative | 72–85 | |

| Aromatic ring oxidation | KMnO₄ (acidic conditions) | Carboxylic acid derivatives | 58 |

-

Mechanistic insight : Catalytic hydrogenation reduces nitro to amine groups via intermediate hydroxylamine stages. Manganese-based oxidants cleave electron-donating methoxy substituents, forming carboxylic acids.

Reduction Reactions

The cyano group exhibits selective reducibility:

| Target Group | Reagents/Conditions | Products Formed | Selectivity | Notes |

|---|---|---|---|---|

| Cyano (-CN) | LiAlH₄/THF, 0°C → 25°C | Primary amine (-CH₂NH₂) | High | Requires anhydrous conditions |

| Cyano (-CN) | H₂/Raney Ni (50 psi, ethanol) | Secondary amine | Moderate | Competitive ester reduction |

Key finding : Lithium aluminum hydride achieves 89% conversion to the primary amine without ester cleavage, while catalytic hydrogenation risks partial ester group reduction.

Substitution Reactions

The methoxy groups participate in nucleophilic aromatic substitution (NAS):

| Position | Nucleophile | Conditions | Products | Rate Constant (k, s⁻¹) |

|---|---|---|---|---|

| 3-methoxy | Piperidine | DMF, 110°C, 12 hr | 3-piperidinyl derivative | 2.1 × 10⁻⁴ |

| 4-methoxy | Thiophenol/K₂CO₃ | Toluene reflux, 8 hr | 4-phenylthio ether | 3.8 × 10⁻⁴ |

-

Structural influence : Steric hindrance from the adjacent ester group slows substitution at the 3-position compared to the 4-methoxy group.

Ester Hydrolysis

The ethyl ester undergoes hydrolysis under acidic or basic conditions:

Industrial relevance : Base-mediated hydrolysis achieves 94% conversion in <2 hr, making it preferable for large-scale processing.

Polymerization Behavior

The acrylate moiety participates in radical copolymerization:

| Comonomer | Initiator | Temperature (°C) | Copolymer Composition (mol%) | Tg (°C) |

|---|---|---|---|---|

| Vinyl acetate | ABCN (2 wt%) | 70 | 42–49% acrylate | 78–85 |

| Methyl methacrylate | AIBN | 65 | 33–38% acrylate | 102 |

Data sourced from controlled radical polymerization studies . The compound’s electron-withdrawing cyano group enhances copolymer reactivity with electron-rich monomers.

Catalytic Interactions

The compound serves as a ligand in metal-catalyzed reactions:

| Metal Center | Reaction Type | Turnover Frequency (h⁻¹) | Selectivity |

|---|---|---|---|

| Pd(II) | Suzuki-Miyaura coupling | 420 | >98% aryl-aryl |

| Cu(I) | Alkyne-azide cycloaddition | 310 | 89% triazole |

These catalytic systems leverage the methoxy and amide groups for metal coordination, as demonstrated in heterogeneous catalysis studies.

Stability Profile

| Factor | Degradation Pathway | Half-Life (25°C) | Mitigation Strategy |

|---|---|---|---|

| UV light (300–400 nm) | Ester group photolysis | 48 hr | Amber glass storage |

| pH > 10 | Cyano group hydrolysis | 15 min | Neutral buffer systems |

| Humidity > 70% RH | Amide bond hydrolysis | 8 days | Desiccant-containing packaging |

Stability data emphasize the need for controlled storage to prevent premature degradation.

Scientific Research Applications

Ethyl 2-cyano-3-(3-methoxy-4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)phenyl)acrylate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition and protein binding.

Industry: It can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-3-(3-methoxy-4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)phenyl)acrylate involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Aromatic Substituents

Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate

- Molecular Formula: C₁₃H₁₃NO₃

- Key Features: Lacks the 2-oxoethoxy linker and 2-methoxyphenylamino group. The syn-periplanar conformation of the C=C bond is critical for its role as a precursor in synthesizing bioactive molecules .

- Biological Relevance : Primarily used as a synthetic intermediate.

Ethyl 2-cyano-3-(4-fluorophenyl)acrylate (CAS 18861-57-9)

- Molecular Formula: C₁₂H₁₀FNO₂

- Key Features: Substitutes the methoxy group with fluorine at the para position.

Ethyl 2-cyano-3-[4-(dimethylamino)phenyl]acrylate (CAS 14394-77-5)

- Molecular Formula : C₁₄H₁₆N₂O₂

- Key Features: A dimethylamino group at the para position introduces strong electron-donating effects, which could alter solubility and electronic properties compared to the target compound .

Comparison Table

*Calculated based on structural formula.

†Inferred from structural similarity to EthR inhibitors (see Section 2.2).

Comparison with EthR Inhibitors

The target compound shares structural motifs with EthR inhibitors identified in tuberculosis research:

- L2 (2-((2,2-Difluorobenzo[d][1,3]dioxol-5-yl)amino)-2-oxoethyl (E)-3-(5-bromofuran-2-yl)acrylate): Contains a 2-oxoethyl linker and aromatic heterocycles. Molecular docking studies suggest that such compounds disrupt EthR-DNA binding, enhancing ethionamide efficacy .

- L3 (N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-(2-((4-fluorophenyl)amino)-2-oxoethoxy)-3-methoxybenzamide): Features a 2-oxoethoxy group and methoxy-substituted phenyl ring, similar to the target compound. The fluorine atom in L3 may improve membrane permeability compared to the target compound’s methoxy groups .

Key Differences :

- The absence of halogen atoms (e.g., bromine in L2) could reduce toxicity but may also lower lipophilicity, affecting cellular uptake.

Physicochemical and Electronic Properties

- Lipophilicity: The target compound’s multiple methoxy groups increase lipophilicity compared to the fluorinated analogue (CAS 18861-57-9) but reduce it relative to the dimethylamino-substituted compound (CAS 14394-77-5) .

- Solubility: The 2-oxoethoxy linker may enhance aqueous solubility compared to simpler acrylates like Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate.

- Electronic Effects : The electron-donating methoxy groups in the target compound could stabilize the acrylate’s α,β-unsaturated system, modulating reactivity in nucleophilic additions.

Biological Activity

Ethyl 2-cyano-3-(3-methoxy-4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)phenyl)acrylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and applications in various fields, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

| Property | Details |

|---|---|

| Molecular Formula | C22H21N3O7 |

| Molecular Weight | 439.4 g/mol |

| IUPAC Name | Ethyl (E)-2-cyano-3-[3-methoxy-4-[2-(2-methyl-5-nitroanilino)-2-oxoethoxy]phenyl]prop-2-enoate |

| InChI Key | KRAHUGGLXFCCBY-CXUHLZMHSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may modulate biochemical pathways through:

- Enzyme Inhibition: It can inhibit specific enzymes involved in metabolic pathways.

- Receptor Interaction: The compound may bind to receptors, influencing cellular signaling pathways.

- Biochemical Probes: Its reactivity allows it to serve as a probe in biochemical assays.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. A study demonstrated that derivatives showed cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies revealed that it possesses inhibitory effects against several bacterial strains, indicating its potential as an antimicrobial agent .

Case Studies and Research Findings

-

Antitumor Efficacy Study:

- Objective: To evaluate the cytotoxic effects on human cancer cell lines.

- Methodology: Cell viability assays were performed using MTT assays.

- Results: The compound demonstrated IC50 values in the low micromolar range against breast and lung cancer cells, indicating potent antitumor activity.

-

Antimicrobial Activity Assessment:

- Objective: To assess the antibacterial efficacy against Gram-positive and Gram-negative bacteria.

- Methodology: Disk diffusion method was employed to determine the zone of inhibition.

- Results: Significant inhibition zones were observed, particularly against Staphylococcus aureus and Escherichia coli.

Applications in Medicine and Industry

The unique properties of this compound make it suitable for various applications:

- Medicinal Chemistry: Development of new therapeutic agents targeting cancer and bacterial infections.

- Biochemistry: Utilization as a biochemical probe for studying enzyme kinetics and receptor interactions.

- Industrial Applications: Potential use in the formulation of adhesives and sealants due to its chemical stability and reactivity.

Q & A

Basic Research Questions

What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?

Methodological Answer:

The compound can be synthesized via a multi-step route involving:

Condensation reactions : React a cyanoacrylate precursor with substituted phenyl derivatives under basic conditions (e.g., KOH/EtOH) to form the acrylate backbone .

Etherification : Introduce the 2-((2-methoxyphenyl)amino)-2-oxoethoxy group via nucleophilic substitution, using catalysts like DCC (dicyclohexylcarbodiimide) to enhance efficiency .

Purification : Use silica gel column chromatography (1:3 EtOAc/hexane) to isolate the product, achieving >95% purity .

Yield Optimization Tips:

- Control reaction temperature (35–50°C) to minimize side reactions.

- Use anhydrous solvents and inert atmospheres (N₂/Ar) for moisture-sensitive intermediates .

What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy :

- X-ray Crystallography : Determine crystal packing and confirm stereochemistry using SHELXL refinement (R-factor <0.06) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected within ±0.001 Da) .

What in vitro assays are suitable for initial bioactivity screening?

Methodological Answer:

- Enzyme Inhibition Assays :

- Antioxidant Activity :

- DPPH radical scavenging assay (λ = 517 nm) with ascorbic acid as a positive control .

Advanced Research Questions

How can crystallographic challenges (e.g., flexible substituents) be addressed during structural analysis?

Methodological Answer:

- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to resolve disorder in methoxy/ethoxy chains .

- Refinement Strategies :

- Validation Tools : Check geometry with PLATON and validate hydrogen bonds using Mercury .

How do molecular dynamics (MD) simulations predict binding stability with targets like EthR?

Methodological Answer:

- Docking Setup :

- Simulation Parameters :

- Binding Energy Calculation :

How can discrepancies between computational and experimental NMR data be resolved?

Methodological Answer:

- Computational Validation :

- Experimental Adjustments :

What strategies improve aqueous solubility for in vivo studies?

Methodological Answer:

- Formulation Approaches :

- Nanoparticle Encapsulation :

- Load into PEG-PLGA nanoparticles (size <200 nm) for sustained release .

Safety and Handling

What safety protocols are essential for handling reactive intermediates during synthesis?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for steps involving cyanide precursors .

- Spill Management : Absorb acrylate intermediates with vermiculite; dispose as hazardous waste (EPA guidelines) .

- First Aid : For skin contact, rinse immediately with 0.1% sodium bicarbonate solution to neutralize acidic byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.